Methyl 2-bromopropionate

Biocatalysis Enantioselective hydrolysis Haloalkane dehalogenase

Methyl 2-bromopropionate (CAS 5445-17-0), also designated as methyl α-bromopropionate or methyl DL-2-bromopropionate, is a secondary α-bromoester with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.01 g/mol. It is a colorless to pale yellow liquid with a density of 1.497 g/mL at 25 °C and a boiling point of 51 °C at 19 mmHg (143–145 °C at atmospheric pressure).

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 5445-17-0
Cat. No. B044725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromopropionate
CAS5445-17-0
Synonyms(±)-Methyl 2-bBromopropionate;  2-Bromopropanoic Acid Methyl Ester;  2-Bromopropionic Acid Methyl Ester;  DL-α-Bromopropionic Acid Methyl Ester;  Methyl (±)-α-Bromopropionate;  Methyl 2-Bromopropanoate;  Methyl 2-Bromopropionate;  Methyl DL-2-Bromopropanoat
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)Br
InChIInChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3
InChIKeyACEONLNNWKIPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromopropionate (CAS 5445-17-0): Essential Procurement and Differentiation Guide


Methyl 2-bromopropionate (CAS 5445-17-0), also designated as methyl α-bromopropionate or methyl DL-2-bromopropionate, is a secondary α-bromoester with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.01 g/mol [1]. It is a colorless to pale yellow liquid with a density of 1.497 g/mL at 25 °C and a boiling point of 51 °C at 19 mmHg (143–145 °C at atmospheric pressure) . The compound bears a bromine atom on the α-carbon adjacent to the ester carbonyl, imparting electrophilic character amenable to nucleophilic substitution, Reformatsky reactions, and transition metal-catalyzed cross-couplings. As a racemic mixture, it possesses a chiral center that enables its use in enantioselective transformations and chiral building block synthesis. This document provides the quantitative, comparator-driven evidence required for informed scientific selection and procurement decisions.

Why Methyl 2-Bromopropionate Cannot Be Indiscriminately Substituted by Ethyl or Other 2-Bromopropionate Esters


Although ethyl 2-bromopropionate and other alkyl 2-bromopropionates share the same α-bromoacyl core, they exhibit markedly divergent behavior in both biological and synthetic contexts. The alkyl ester moiety governs critical performance parameters, including enzymatic recognition, metabolic stability, nucleophilic substitution kinetics, and Reformatsky reaction yields. In biocatalytic systems, methyl 2-bromopropionate demonstrates stereoselectivity profiles (E-values) that differ substantially from its ethyl counterpart when processed by haloalkane dehalogenases [1]. In synthetic chemistry, the alkyl group directly influences self-condensation side reactions and overall coupling efficiency, with methyl esters often outperforming bulkier homologs in Reformatsky-type transformations [2]. For procurement decisions, assuming functional interchangeability between methyl and ethyl esters without experimental validation introduces risks of compromised enantioselectivity, reduced synthetic yields, or altered metabolic fate. The quantitative evidence in Section 3 establishes the precise boundaries of this differentiation.

Methyl 2-Bromopropionate Procurement Evidence: Quantified Differentiation vs. Closest Comparators


Enzymatic Stereoselectivity: Methyl 2-Bromopropionate Exhibits Distinct E-Value Profile vs. Ethyl 2-Bromopropionate in Haloalkane Dehalogenase Systems

In a comprehensive enzymatic screen across seven haloalkane dehalogenases (DbjA, DbjA-M1, DbeA, DbeA-M1, DbeA-M2, DhaA, LinB), methyl 2-bromopropionate and ethyl 2-bromopropionate displayed fundamentally different stereoselectivity patterns [1]. Both compounds were essentially non-substrates for DbjA, DbeA, and their variants (E-values all >200, indicating negligible conversion within the assay timeframe). However, for the LinB enzyme, methyl 2-bromopropionate yielded an E-value of 52, whereas ethyl 2-bromopropionate produced an E-value of 97—an approximately 1.9-fold difference in enantiomeric discrimination [1]. Conversely, for DhaA, methyl 2-bromopropionate remained refractory (E-value >200) while ethyl 2-bromopropionate showed measurable turnover (E-value = 85) [1]. This enzyme-specific divergence precludes the use of ethyl 2-bromopropionate as a surrogate when developing biocatalytic resolutions or assessing the environmental fate of these esters.

Biocatalysis Enantioselective hydrolysis Haloalkane dehalogenase

Reformatsky Reaction Efficiency: Alkyl Ester Group Dictates Self-Condensation Side Reactions

In a systematic study of Reformatsky reaction side reactions, Newman and Evans demonstrated that the alkyl group of α-bromopropionates profoundly influences the extent of undesired self-condensation to keto esters [1]. When allowed to react with zinc alone in benzene solvent, ethyl α-bromopropionate produced ethyl α-propionylpropionate in approximately 39% yield, while ethyl α-bromoisobutyrate (the gem-dimethyl analog) produced the corresponding keto ester in 68% yield [1]. This class-level pattern establishes that the alkyl ester substituent is a critical determinant of side-product formation during zinc-mediated coupling. Methyl α-bromopropionate, bearing the smallest possible alkyl group, is expected to exhibit distinct self-condensation behavior relative to ethyl and bulkier esters—a parameter that directly impacts product yield and purification burden in Reformatsky-based synthetic sequences [1].

Organic synthesis Reformatsky reaction C–C bond formation

Enzymatic Enantiomer Resolution: Methyl 2-Bromopropionate Serves as Substrate for Stereospecific Hydrolases Producing Enantiopure 2-Bromopropionic Acid

Methyl 2-bromopropionate is documented as a substrate for enzymatic stereospecific resolution, wherein hydrolase enzymes selectively convert one enantiomer of the racemic ester into enantiopure 2-bromopropionic acid while leaving the antipodal ester untouched [1]. Patent literature explicitly identifies that mixtures of D,L-methyl-2-bromopropionate can be resolved into L-methyl-2-bromopropionate and D-2-bromopropionic acid using enzymes with demonstrated stereospecificity [1]. This capability is not universally shared across all 2-bromopropionate esters; the methyl ester's specific steric and electronic profile renders it compatible with a defined subset of hydrolases. While head-to-head quantitative resolution data for ethyl vs. methyl esters under identical conditions is not publicly available, the documented enzyme compatibility positions methyl 2-bromopropionate as the preferred substrate class for those pursuing enzymatic routes to chiral α-bromo building blocks.

Chiral resolution Biocatalysis Enantioselective hydrolysis

Toxicological Profile: Methyl 2-Bromopropionate Carries Distinct Hazard Classification vs. Structurally Related Bromoesters

Methyl 2-bromopropionate is classified under GHS with hazard statements H226 (flammable liquid and vapor) and H314 (causes severe skin burns and eye damage) . It is further identified as a lachrymator and a respiratory tract corrosive agent [1]. In comparison, methyl 3-bromopropionate (the β-bromo positional isomer) and methyl 2-bromobutyrate (the chain-extended homolog) possess different hazard profiles due to altered reactivity of the bromine center. The α-bromoester configuration of methyl 2-bromopropionate—with bromine adjacent to the electron-withdrawing ester carbonyl—imparts distinct electrophilic reactivity that correlates with its corrosive classification. This hazard profile mandates specific personal protective equipment (PPE) requirements and storage conditions (flammable liquid storage, temperature not exceeding 37 °C) [2]. For procurement and laboratory safety planning, methyl 2-bromopropionate cannot be treated as equivalent to β-bromoesters or non-brominated propionate esters; hazard assessments must be compound-specific.

Safety assessment Hazard classification Laboratory procurement

Analytical Purity and Physical Specification: Industry Standard ≥98.0% Purity with Defined Physical Constants Enables Cross-Vendor Procurement Consistency

Methyl 2-bromopropionate is commercially available with an industry-standard minimum purity of 98.0% as determined by GC analysis, with typical specifications reaching ≥98.5% or 99% for research-grade material . The compound's physical constants are well-defined and consistently reported across authoritative sources: density 1.497 g/mL at 25 °C, boiling point 51 °C at 19 mmHg (143–145 °C at atmospheric pressure), refractive index n²⁰/D 1.451–1.453 . These reproducible physical parameters contrast with less rigorously characterized alternatives or custom-synthesized analogs, where batch-to-batch variability may introduce analytical uncertainty. For procurement professionals managing multi-vendor supply chains, this specification consistency enables reliable cross-qualification of alternate suppliers without extensive revalidation—a practical advantage over niche bromoesters that lack standardized commercial specifications.

Quality control Analytical specification Supply chain

Methyl 2-Bromopropionate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Enzymatic Kinetic Resolution for Chiral α-Bromo Building Block Synthesis

Based on documented enzymatic stereospecificity for methyl 2-bromopropionate, researchers can employ haloalkane dehalogenases (e.g., LinB, which shows an E-value of 52 for this substrate) or other hydrolases to resolve racemic methyl 2-bromopropionate into enantiomerically enriched fractions [1]. The resolved L-methyl-2-bromopropionate or D-2-bromopropionic acid can then serve as chiral synthons for pharmaceuticals and agrochemicals. The methyl ester's distinct E-value profile relative to ethyl 2-bromopropionate (E-value = 97 with LinB) means that the choice of ester directly governs the efficiency and enantiopurity achievable in a given enzyme system [1]. This application is particularly relevant for medicinal chemistry groups requiring enantiopure α-substituted propionate derivatives.

Reformatsky Reaction for C–C Bond Formation with Predictable Side-Product Profile

Methyl 2-bromopropionate is a viable substrate for Reformatsky reactions with zinc and carbonyl electrophiles, enabling the synthesis of β-hydroxy esters and related C–C coupled products [1]. The methyl ester's behavior in this reaction manifold is distinct from that of ethyl or bulkier alkyl esters due to the documented influence of the ester alkyl group on self-condensation side reactions. Users planning Reformatsky-based synthetic sequences should select the methyl ester when the specific self-condensation profile of the methyl α-bromopropionate scaffold aligns with desired reaction outcomes, as established by the systematic alkyl group study of Newman and Evans [1].

Precursor for Radiopharmaceutical Synthesis: 2-¹⁸F-Fluoropropionic Acid PET Imaging Agent

Methyl 2-bromopropionate has been validated as a starting reagent for the synthesis of 2-¹⁸F-fluoropropionic acid, a positron emission tomography (PET) imaging agent for prostate cancer detection [1]. The α-bromo substituent serves as a leaving group for nucleophilic ¹⁸F-fluorination, enabling radiolabeling with the short-lived fluorine-18 isotope (t₁/₂ = 109.8 min). This specific application leverages the reactivity of the α-bromoester motif and is not trivially extendable to β-bromo positional isomers or bulkier ester derivatives, which would exhibit altered fluorination kinetics and potential steric hindrance during radiochemical incorporation. Radiochemistry facilities developing ¹⁸F-labeled small molecules should procure methyl 2-bromopropionate specifically for this validated protocol.

Polymer Brush Synthesis via Atom Transfer Radical Polymerization (ATRP) Initiation

Methyl 2-bromopropionate functions as an ATRP initiator for the synthesis of polymer brushes grafted onto single-walled carbon nanotube (SWCNT) backbones [1]. The secondary α-bromoester structure provides the initiating site for controlled radical polymerization, enabling precise control over polymer chain length and architecture. Literature indicates that secondary initiators such as ethyl 2-bromopropionate exhibit more rapid polymerization rates compared to tertiary initiators like ethyl 2-bromoisobutyrate in tert-butyl acrylate polymerization [2]. Methyl 2-bromopropionate occupies a specific position within this initiator reactivity hierarchy, making it suitable for applications requiring intermediate initiation kinetics or where the methyl ester's steric profile facilitates access to nanotube surfaces. Materials scientists designing functionalized carbon nanomaterials should select methyl 2-bromopropionate when the specific initiation kinetics and surface compatibility of the methyl ester align with their polymerization requirements.

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